An In-depth Technical Guide to 3-Fluoro-4-(4-T-butylphenyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Fluoro-4-(4-T-butylphenyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
Introduction: The Strategic Design of a Novel Biphenyl Carboxylic Acid
In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold represents a privileged structural motif, integral to the design of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms and bulky hydrophobic groups, such as a tert-butyl moiety, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a compound rationally designed to leverage these structural advantages. We will delve into its chemical properties, a robust and widely applicable synthetic methodology, its predicted spectroscopic signature, and its promising potential as a novel therapeutic agent, particularly in the realm of antibacterial drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid are summarized in the table below. These computed values, sourced from comprehensive chemical databases, provide a foundational understanding of the molecule's characteristics.[2]
| Property | Value | Source |
| IUPAC Name | 4-(4-tert-butylphenyl)-3-fluorobenzoic acid | [2] |
| CAS Number | 1261954-92-0 | [2] |
| Molecular Formula | C₁₇H₁₇FO₂ | [2] |
| Molecular Weight | 272.31 g/mol | [2] |
| XLogP3-AA | 4.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 272.12125794 Da | [2] |
| Monoisotopic Mass | 272.12125794 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
Synthesis and Mechanistic Rationale
The construction of the biaryl core of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its versatility, high yields, and tolerance of a wide range of functional groups.[3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol outlines a plausible and robust method for the synthesis of the target compound, adapted from established procedures for similar biphenyl carboxylic acids.[3]
Step 1: Reaction Setup
-
To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (4-(tert-butyl)phenyl)boronic acid (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
De-gas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.
Causality in Experimental Design
-
Choice of Reactants: 4-Bromo-3-fluorobenzoic acid and (4-(tert-butyl)phenyl)boronic acid are the logical starting materials for the Suzuki-Miyaura coupling to form the desired biphenyl linkage.
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, providing a good balance of reactivity and stability.[3]
-
Base and Solvent System: The use of a base like potassium carbonate is essential for the transmetalation step in the catalytic cycle. The 1,4-dioxane/water solvent system is a common choice that facilitates the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the presence of the fluorine atom and the biphenyl structure. The tert-butyl protons will appear as a sharp singlet, and the carboxylic acid proton will be a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a number of signals in the aromatic region, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic upfield shifts. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.31 g/mol ). Fragmentation patterns are likely to involve the loss of the carboxylic acid group and cleavage of the biphenyl bond.
Biological Activity and Therapeutic Potential: A Novel Bacterial Topoisomerase Inhibitor?
The biphenyl carboxylic acid scaffold is a key pharmacophore in a class of antibacterial agents known as novel bacterial topoisomerase inhibitors (NBTIs).[7][8] These compounds target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[9][10]
Mechanism of Action (Proposed)
NBTIs function by binding to a transient, non-covalent complex of the topoisomerase and DNA, thereby stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[11] The carboxylic acid moiety is often crucial for interacting with key amino acid residues in the enzyme's active site.[7]
The structural features of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid align well with the structure-activity relationships (SAR) of known NBTIs:
-
Biphenyl Core: Provides a rigid scaffold for optimal presentation of functional groups into the enzyme's binding pocket.
-
Carboxylic Acid: Acts as a key hydrogen bond donor and acceptor, anchoring the molecule to the enzyme.
-
Fluorine Substitution: Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
-
Tert-Butyl Group: The bulky, lipophilic tert-butyl group can occupy a hydrophobic pocket within the enzyme, increasing potency and influencing pharmacokinetic properties.[12]
Future Directions and Applications
3-Fluoro-4-(4-T-butylphenyl)benzoic acid represents a promising lead compound for the development of new antibacterial agents. Further research should focus on:
-
In Vitro Antibacterial Screening: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.
-
Enzyme Inhibition Assays: Quantitative determination of its inhibitory activity against purified DNA gyrase and topoisomerase IV.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to evaluate its drug-likeness.
Conclusion
3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a strategically designed molecule that combines the proven pharmacophore of a biphenyl carboxylic acid with key substituents intended to enhance its therapeutic potential. Its synthesis is readily achievable through robust and scalable methodologies like the Suzuki-Miyaura cross-coupling. Based on the extensive research into related compounds, it is a prime candidate for investigation as a novel bacterial topoisomerase inhibitor, a class of antibacterials with a distinct mechanism of action that can combat the growing threat of antibiotic resistance. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration and potential clinical translation of this promising compound.
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